molecular formula C4H6O3 B6592944 1,4-Dioxan-2-one CAS No. 29223-92-5

1,4-Dioxan-2-one

Cat. No.: B6592944
CAS No.: 29223-92-5
M. Wt: 102.09 g/mol
InChI Key: VPVXHAANQNHFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

1,4-Dioxan-2-one, also known as p-Dioxanone, is a lactone of 2-(2-hydroxyethoxy)acetic acid . It primarily targets the process of polymerization, where it acts as a monomer . The resulting polymer, polydioxanone, is a biodegradable implant material .

Mode of Action

The compound interacts with its targets through a process called ring-opening polymerization . This process involves the breaking of the ring structure of the monomer, allowing it to link with other monomers to form a polymer . The polymerization can be catalyzed by organic compounds of tin, such as tin (II) octoate or dibutyltin dilaurate, or by basic alkoxides such as aluminium isopropoxide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization pathway . The resulting polydioxanone polymer has applications in industry and medicine due to its biodegradable, semicrystalline, and thermally labile properties .

Pharmacokinetics

It’s known that the compound can undergo depolymerization back to the monomer when triggered at 100 °c

Result of Action

The primary result of the action of this compound is the formation of polydioxanone, a biodegradable polymer . This polymer has various applications, particularly as a material for biodegradable implants in medicine .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, the depolymerization of polydioxanone back to the monomer is triggered at 100 °C . Additionally, the stability of this compound as a monomer is crucial, and removal of excess diethylene glycol is necessary for this stability .

Biochemical Analysis

Biochemical Properties

1,4-Dioxan-2-one is a biodegradable material monomer and pharmaceutical intermediate . It has been researched for its aerobic biodegradation . The biodegradability of this compound has been characterized by monitoring physical, chemical, and thermal properties changes of test materials at different incubation times .

Cellular Effects

This compound has been shown to have impacts on the lipid metabolism of soil microbial communities . After uptake, it can affect the metabolism of microbial FAs by two distinct and mutually exclusive UFA biosynthetic pathways in bacteria .

Molecular Mechanism

It is known that it binds to membranes enriched in phosphatidylinositol 4,5-bisphosphate (PtdIns (4,5)P2) and modifies membrane curvature .

Temporal Effects in Laboratory Settings

It is known that it has outstanding character of biodegradation and may be more adapted for biodegrading in liquid medium than in composting .

Dosage Effects in Animal Models

It has been found to cause serious side effects in rabbits, including lesions around the mouth and nose, and tumor formation in the heart .

Metabolic Pathways

It is known that it is metabolized into β‐hydroxyethoxy acetic acid (HEAA) in the human body .

Transport and Distribution

This compound can be released into the air, water, and soil at places where it is produced or used as a solvent . In soil, it does not stick to soil particles, so it can move from soil into groundwater .

Subcellular Localization

It is known that it binds to membranes enriched in phosphatidylinositol 4,5-bisphosphate (PtdIns (4,5)P2) and modifies membrane curvature .

Properties

IUPAC Name

1,4-dioxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4-3-6-1-2-7-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVXHAANQNHFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29223-92-5
Record name Poly(p-dioxanone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29223-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801336935
Record name Dioxanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3041-16-5
Record name Dioxanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3041-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Dioxanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003041165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxan-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dioxanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-DIOXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLS754O457
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxan-2-one
Reactant of Route 2
1,4-Dioxan-2-one
Reactant of Route 3
1,4-Dioxan-2-one
Reactant of Route 4
1,4-Dioxan-2-one
Reactant of Route 5
1,4-Dioxan-2-one
Reactant of Route 6
1,4-Dioxan-2-one
Customer
Q & A

Q1: What is 1,4-Dioxan-2-one primarily used for?

A1: this compound (PDO) is primarily used as a monomer for the synthesis of biodegradable poly(this compound) (PPDO). []

Q2: What is the significance of PPDO as a biomaterial?

A2: PPDO is a promising biodegradable polymer, particularly for biomedical applications, due to its biocompatibility, interesting thermomechanical properties, and controllable degradation rate. [, ]

Q3: What is a notable thermal property of PPDO?

A3: PPDO exhibits a melting temperature (Tm) of around 110 °C, which is relatively high for biodegradable polyesters. This property allows for melt processing and fabrication into various forms. [, ]

Q4: How does the incorporation of D,L-3-Methyl-1,4-dioxan-2-one (DL-3-MeDX) affect the properties of PDO copolymers?

A4: Adding DL-3-MeDX into PDO copolymers influences both mechanical and thermal properties. Specifically, increasing DL-3-MeDX content reduces fiber diameter [], decreases peak stress, strain at break, toughness [], and lowers both melting and crystallization temperatures. []

Q5: What is the ceiling temperature of PDO and its significance in polymerization?

A5: The ceiling temperature of PDO is 265 °C. [] This relatively low ceiling temperature means that depolymerization (unzipping) can occur at elevated temperatures, posing challenges for melt processing. [, , ]

Q6: How can the thermal stability of PPDO be improved?

A6: Copolymerization of PDO with small amounts of ε-caprolactone (CL) significantly enhances the thermal stability of PPDO by disrupting the unzipping depolymerization pathway. []

Q7: How does the presence of water affect PDO polymerization with lipase CA as the catalyst?

A7: Water plays a dual role in lipase CA-catalyzed PDO polymerization. It acts as a substrate for the initiation process and as a chain cleavage agent. A small amount of water enhances polymerization, while an excess inhibits it. []

Q8: What is unique about using lanthanum isopropoxide (La(OiPr)3) as an initiator for PDO polymerization?

A8: La(OiPr)3 acts as a single-component initiator for PDO polymerization, simplifying the reaction process. Kinetic studies suggest a first-order dependence on monomer concentration, proceeding through a coordination-insertion mechanism. []

Q9: How does the polymerization rate of PDO vary with different titanium alkoxides?

A9: The polymerization rate of PDO increases with the number of isopropoxide (OiPr) groups in the titanium alkoxide initiator. Titanium tetraisopropoxide (Ti(OiPr)4) exhibits the fastest rate, enabling rapid polymerization within minutes. []

Q10: What insights did NMR spectroscopy provide regarding the polymerization mechanism of PDO with titanium alkoxides?

A10: NMR analysis revealed that the polymerization proceeds via a coordination-insertion mechanism involving the cleavage of the acyl–oxygen bond in the PDO monomer, rather than the alkyl-oxygen bond. []

Q11: What are some common comonomers used with PDO to create copolymers with tailored properties?

A11: Common comonomers include trimethylene carbonate (TMC) [], glycolide (GA) [], and ε-caprolactone (CL) [, ].

Q12: How does the composition of P(DON-co-TMC) copolymers affect their properties?

A12: Increasing the TMC fraction in P(DON-co-TMC) copolymers leads to higher intrinsic viscosities. The copolymers generally exhibit lower glass transition temperatures (Tg) than the homopolymers, and most are amorphous except for those with high DON content. The hydrophilicity increases proportionally with the DON molar fraction. []

Q13: How does the composition of P(DON-co-GA) copolymers influence their thermal properties?

A13: P(DON-co-GA) copolymers with a higher proportion of DON tend to be amorphous, while a higher GA content can lead to some crystallinity. This behavior is attributed to the random distribution of GA units within the copolymer chain. []

Q14: What is the advantage of synthesizing metal-free PPDO?

A14: Metal-free PPDO, synthesized using enzymes like lipase CA [], is particularly desirable for medical applications as it eliminates concerns about potential toxicity or adverse reactions associated with residual metal catalysts.

Q15: How can PPDO-based materials be used in drug delivery systems?

A15: PPDO and its copolymers can be fabricated into drug delivery systems. For example, PDON-b-PEG-b-PDON block copolymers have shown promise for controlled release of Levonorgestrel (LNG). [] The release rate can be tailored by adjusting the copolymer composition and hydrophilicity. [, ]

Q16: What other potential applications, besides biomedical, exist for PPDO-based materials?

A16: PPDO's biodegradability and favorable properties make it suitable for applications beyond the medical field, including films, molded products, laminates, foams, nonwoven materials, adhesives, and coatings for temporary use. []

Q17: What analytical techniques are commonly employed to characterize PDO and its polymers?

A17: Common characterization techniques include: - Nuclear Magnetic Resonance (NMR) spectroscopy: structural determination, monomer composition analysis, and polymerization mechanism investigation [, , , , , , , , ] - Fourier Transform Infrared (FTIR) spectroscopy: identifying functional groups and characterizing copolymer structures [, , ] - Gel Permeation Chromatography (GPC): determining molecular weight and polydispersity of polymers [, , ] - Differential Scanning Calorimetry (DSC): analyzing thermal transitions, such as glass transition temperature (Tg) and melting point (Tm) [, , , , , , ] - Thermogravimetric Analysis (TGA): studying thermal degradation behavior []

Q18: What is the molecular formula and molecular weight of this compound?

A18: The molecular formula is C4H6O3, and the molecular weight is 102.09 g/mol.

Q19: Are there any environmental concerns associated with PDO or PPDO?

A19: While PPDO is considered biodegradable, the environmental fate and potential impact of both PDO and its degradation products require further investigation to ensure environmental safety. []

Q20: What is the significance of studying the phytoremediation of ethylene glycols, including the potential formation of this compound?

A20: Understanding the plant-mediated degradation of ethylene glycols, including the potential formation of this compound as an intermediate, is crucial for developing effective phytoremediation strategies to address environmental contamination from these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.